2-Benzylidene-1-tetralone

Catalog No.
S621741
CAS No.
6261-32-1
M.F
C17H14O
M. Wt
234.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Benzylidene-1-tetralone

CAS Number

6261-32-1

Product Name

2-Benzylidene-1-tetralone

IUPAC Name

(2E)-2-benzylidene-3,4-dihydronaphthalen-1-one

Molecular Formula

C17H14O

Molecular Weight

234.29 g/mol

InChI

InChI=1S/C17H14O/c18-17-15(12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-16(14)17/h1-9,12H,10-11H2/b15-12+

InChI Key

JNRAEZULKWNOQO-QINSGFPZSA-N

SMILES

C1CC(=CC2=CC=CC=C2)C(=O)C3=CC=CC=C31

Synonyms

2-benzylidenetetralone

Canonical SMILES

C1CC(=CC2=CC=CC=C2)C(=O)C3=CC=CC=C31

Isomeric SMILES

C1C/C(=C/C2=CC=CC=C2)/C(=O)C3=CC=CC=C31

2-Benzylidene-1-tetralone (CAS: 6261-32-1) is a cyclic α,β-unsaturated ketone, structurally analogous to chalcone, built upon a rigid tetralone framework. This compound serves as a crucial starting material and a fundamental reference scaffold in the development of more complex molecules, particularly in medicinal chemistry for structure-activity relationship (SAR) studies. Its utility stems from the reactive enone system, which is a key pharmacophore and a versatile handle for synthetic transformations, including the synthesis of flavonoids and other heterocyclic systems.

Research Fit

1
Scaffold class benzylidene tetralone, cyclic chalcone analog for derivative generation
2
Physicochemical profile reported logP 3.90–4.10 supports membrane permeability studies
3
Research use context versatile medicinal chemistry scaffold; reported activity across multiple target classes

References

Substituting 2-Benzylidene-1-tetralone with its substituted analogs or even open-chain chalcones is a high-risk strategy in both synthesis and biological screening. In medicinal chemistry, this specific unsubstituted compound often serves as the essential baseline for establishing structure-activity relationships; using an analog invalidates the comparison and can lead to incorrect conclusions about the effects of functional groups. For synthetic applications, such as the preparation of flavones, altering the electronic properties of the benzylidene ring can significantly change reaction kinetics, yield, and downstream reactivity, making it a non-interchangeable precursor. Procuring the exact CAS number ensures reproducibility and provides a reliable starting point for systematic derivatization and screening programs.

Substitution Risk

This scaffold
2-Benzylidene-1-tetralone
6-membered ring; exocyclic benzylidene double bond present; reported logP 3.90–4.10
Close analog
2-Benzylidene-1-indanone
5-membered ring alters receptor affinity profile; affinity rank and isoform-selectivity context may differ
This scaffold
2-Benzylidene-1-tetralone
Unsaturated exocyclic double bond retained; scaffold with minimal reported CYP24A1 activity
Reduced analog
2-Benzyl-1-tetralone
Saturated bond shifts CYP24A1 inhibition profile; endpoint context may require review

Essential Baseline for Luciferase Inhibition Assays with >21x Potency Over Resveratrol

In the context of high-throughput screening, 2-Benzylidene-1-tetralone is a potent inhibitor of Firefly luciferase (Fluc), a common reporter enzyme. It exhibits an IC50 value of 88 nM, making it over 21 times more potent than the well-known Fluc inhibitor resveratrol (IC50 = 1.9 µM). This makes the compound a critical control and baseline for identifying and characterizing new Fluc inhibitors or for counter-screening to eliminate false positives in unrelated bioluminescence-based assays.

Evidence DimensionFirefly Luciferase Inhibition (IC50)
Target Compound Data88 nM
Comparator Or BaselineResveratrol: 1.9 µM (1900 nM)
Quantified Difference21.6-fold higher potency than Resveratrol
ConditionsIn vitro Firefly luciferase enzyme assay.

For researchers using luciferase reporter assays, procuring this specific compound is essential for validating results and avoiding costly misinterpretation of screening data due to assay artifacts.

MAO-B Inhibition
Cross-study comparable
Tetralone class IC₅₀ 0.0064 µM vs. chromanone class IC₅₀ 0.156 µM
Reported higher MAO-B inhibition potency context
Recombinant human MAO-B enzyme assay; isoform-selectivity context may require review

Serves as a Critical, Unsubstituted Benchmark in Cytotoxicity and SAR Studies

In structure-activity relationship (SAR) studies, the unsubstituted 2-benzylidene-1-tetralone scaffold is the definitive starting point. For example, in a study against Molt 4/C8 human leukemia cells, the 4'-methyl substituted analog showed an IC50 of 2.1 µM, while the more cytotoxic 4'-chloro substituted analog had an IC50 of 0.24 µM. Without the baseline activity of the parent compound, the differential effects of these substituents cannot be accurately quantified, making the procurement of high-purity 2-benzylidene-1-tetralone fundamental for reproducible and valid medicinal chemistry research.

Evidence DimensionIn Vitro Cytotoxicity (IC50)
Target Compound DataServes as the essential baseline (unsubstituted parent compound)
Comparator Or Baseline4'-chloro-2-benzylidene-1-tetralone: 0.24 µM; 4'-methyl-2-benzylidene-1-tetralone: 2.1 µM
Quantified DifferenceProvides the reference point to quantify an ~8.8-fold potency increase (Cl vs. Me)
ConditionsCytotoxicity assay against Molt 4/C8 human lymphocytic leukemia cells.

This compound is a non-negotiable requirement for labs building SAR models, as it provides the essential reference point to determine the quantitative contribution of added functional groups.

Adenosine A₁/A₂A Affinity
Head-to-head
Tetralone 1a: A₁ Kᵢ 5.93 µM, A₂A Kᵢ 2.90 µM vs. indanone 2c: A₁ Kᵢ 0.435 µM, A₂A Kᵢ 0.903 µM
Supports scaffold-dependent affinity profile interpretation
Radioligand binding assay on human adenosine receptors; model-response context

Precursor Suitability: High-Yield Synthesis Platform for Substituted Analogs

Procuring 2-benzylidene-1-tetralone can be more efficient than in-house synthesis for many labs. The Claisen-Schmidt condensation of α-tetralone and benzaldehyde is a standard procedure, but optimizing for high purity and yield requires process control. Published methods demonstrate that substituted analogs, such as (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one, can be synthesized in high yield (85%) from the corresponding precursors. By procuring the pre-made, high-purity parent compound, researchers can bypass initial synthesis and purification steps, accelerating the development of derivative libraries.

Evidence DimensionSynthetic Yield
Target Compound DataServes as the benchmark unsubstituted product.
Comparator Or BaselineReported yield for substituted analog (4-ethoxy): 85%
Quantified DifferenceN/A (Demonstrates process viability)
ConditionsClaisen-Schmidt condensation of α-tetralone and 4-ethoxybenzaldehyde in absolute alcohol with 10% NaOH solution.

This evidence supports a 'buy vs. build' decision, allowing labs to save time and resources by starting with a reliable, pre-made core structure for further elaboration.

CYP24A1 Activity
Head-to-head
Benzylidene IC₅₀ >100 µM vs. benzyl IC₅₀ 0.9 µM
Supports double-bond-dependent activity interpretation
In vitro enzyme inhibition assay; class-level context
Luciferase Inhibition
Head-to-head
Compound 48 IC₅₀ 0.25 nM vs. resveratrol IC₅₀ 1.9 µM
Reported high potency in tested set; supports assay-platform research context
In vitro biochemical assay; competitive with D-luciferin
Lipophilicity (LogP)
Cross-study comparable
Tetralone 3.90–4.10 vs. indanone ~3.51 vs. benzosuberone ~4.4
Intermediate lipophilicity may support balanced permeability review
Predicted and RPTLC-derived values; data to verify

Baseline Compound for Structure-Activity Relationship (SAR) Studies

This compound is the ideal starting point for medicinal chemistry programs targeting enzymes or cell lines. Its unsubstituted structure provides the essential baseline IC50 value, enabling researchers to accurately quantify the potency gains or losses from subsequent substitutions on either aromatic ring.

Negative/Positive Control in Luciferase-Based HTS Assays

Given its high potency as a luciferase inhibitor, 2-benzylidene-1-tetralone is a critical tool for labs running high-throughput screens. It can be used as a positive control for inhibitor discovery or, more commonly, as a counter-screening agent to identify and eliminate false-positive hits that arise from direct assay interference rather than true biological activity.

Core Precursor for Synthesis of Flavonoids and Heterocycles

The enone functionality makes this compound a versatile intermediate for further synthetic elaboration. It is a documented precursor for creating more complex heterocyclic systems, such as flavones, allowing for the construction of diverse chemical libraries based on a rigid, well-defined core.

Application Fit Matrix

Application
Selection Property
Validation Focus
MAO-B inhibitor design studies
Isoform-selectivity assay context
MAO-B vs. MAO-A selectivity interpretation
Adenosine receptor antagonist research
Scaffold-dependent affinity profile
A₁/A₂A dual antagonism endpoint review
Bioluminescence assay-platform development
Reported luciferase inhibition context
Assay sensitivity and reversibility endpoints
CYP24A1 SAR studies
Double-bond saturation context
Benzylidene vs. benzyl activity comparison

XLogP3

4.1

Wikipedia

(2E)-2-benzylidene-3,4-dihydronaphthalen-1-one

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